molecular formula C11H9NO2S2 B188884 5-(o-Methoxybenzylidene)rhodanine CAS No. 73855-60-4

5-(o-Methoxybenzylidene)rhodanine

Cat. No.: B188884
CAS No.: 73855-60-4
M. Wt: 251.3 g/mol
InChI Key: WMOIFFNCPPXJMB-TWGQIWQCSA-N
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Description

5-(o-Methoxybenzylidene)rhodanine: is an organic compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C11H9NO2S2 and a molecular weight of 251.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Methoxybenzylidene)rhodanine typically involves the Knoevenagel condensation reaction between rhodanine and o-methoxybenzaldehyde. This reaction is catalyzed by a base, such as piperidine or pyridine, and is usually carried out in a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as catalysts, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-(o-Methoxybenzylidene)rhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(o-Methoxybenzylidene)rhodanine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of new drugs targeting specific enzymes and receptors .

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents for diseases such as diabetes, cancer, and infectious diseases .

Industry: The compound is used in the development of new materials for industrial applications, including dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-(o-Methoxybenzylidene)rhodanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 5-(4-Hydroxybenzylidene)rhodanine
  • 5-(4-Methoxybenzylidene)rhodanine
  • 5-(4-Dimethylaminobenzylidene)rhodanine

Comparison: 5-(o-Methoxybenzylidene)rhodanine is unique due to the presence of the o-methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The presence of the methoxy group can enhance its solubility and bioavailability, making it a valuable compound for drug development .

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOIFFNCPPXJMB-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180817
Record name (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81154-10-1, 73855-60-4
Record name (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81154-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 5-(o-methoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(o-Methoxybenzylidene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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